

4-(Piperidin-4-yloxy)benzonitrile hydrochloride lipophilicity and LogP values

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Compound of Interest

Compound Name: 4-(Piperidin-4-yloxy)benzonitrile
hydrochloride

Cat. No.: B1318917

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An In-Depth Technical Guide to the Lipophilicity and LogP of **4-(Piperidin-4-yloxy)benzonitrile Hydrochloride**

Introduction to Lipophilicity in Drug Development

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property in drug discovery and design.^{[1][2][3]} It plays a pivotal role in determining the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.^{[1][2][4]} A delicate balance between lipophilicity and hydrophilicity is essential for a compound to successfully navigate the biological milieu, from dissolution in aqueous fluids to permeation across lipid-based cell membranes.^{[4][5]}

The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).^[6]

- LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.^{[6][7]} It is a constant for a given molecule in its non-ionized form.^[8]
- LogD is the logarithm of the ratio of the sum of the concentrations of all species (ionized and non-ionized) of a compound in the lipid phase to the sum of the concentrations of all species in the aqueous phase at a specific pH.^{[5][8][9]} For ionizable compounds, LogD is the more relevant descriptor at physiological pH.^{[6][9]}

Controlling lipophilicity within an optimal range (often suggested as a LogP/LogD between 1 and 3) can significantly improve a compound's quality and its likelihood of therapeutic success by minimizing issues like poor solubility, high metabolic clearance, and toxicity.[\[4\]](#)[\[10\]](#)

Physicochemical Properties of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

4-(Piperidin-4-yloxy)benzonitrile is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[\[11\]](#)[\[12\]](#) As the hydrochloride salt, it is an ionizable compound due to the basic piperidine nitrogen. This characteristic is crucial for understanding its lipophilicity. At physiological pH (around 7.4), the piperidine ring is expected to be protonated, significantly influencing its partitioning behavior.

Quantitative Data

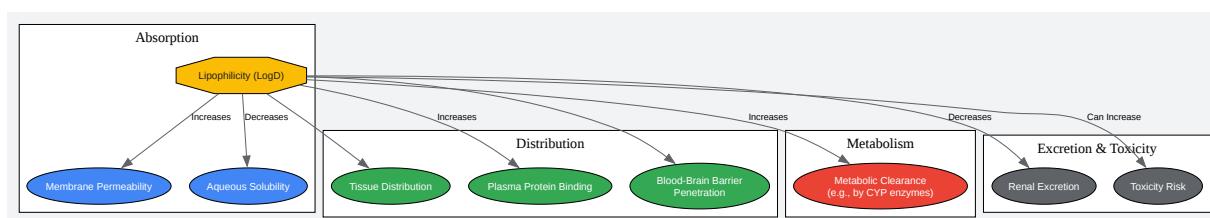
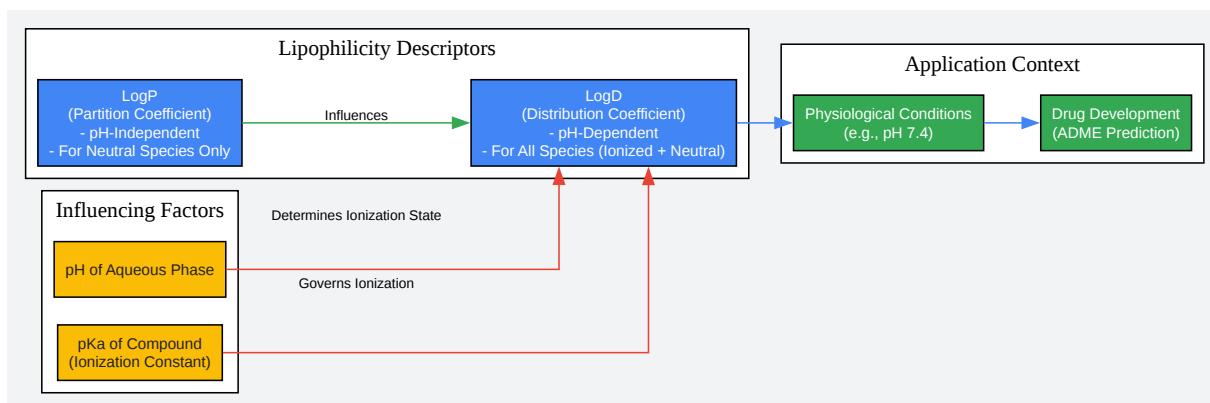
The following table summarizes the available physicochemical data for 4-(Piperidin-4-yloxy)benzonitrile and its hydrochloride salt. It is important to note that experimental LogP and LogD values are not readily available in the public domain; the provided LogP is a computationally predicted value for the neutral (free base) form.

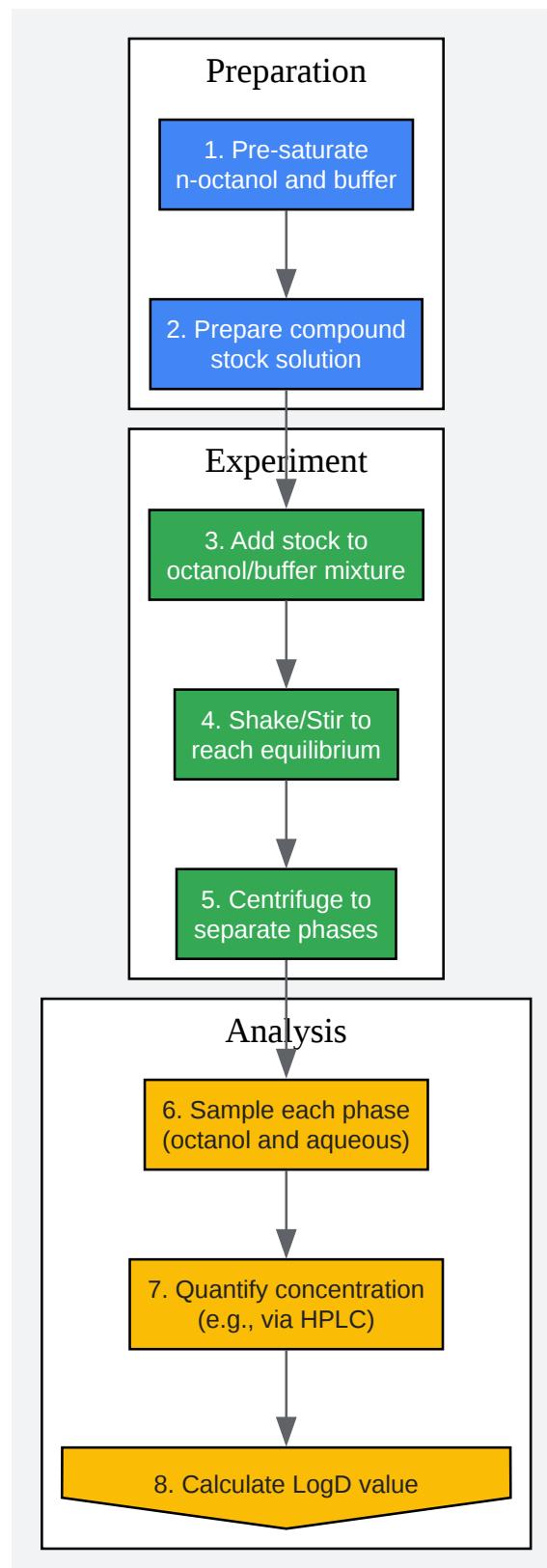
Parameter	Value	Source
Compound Name	4-(Piperidin-4-yloxy)benzonitrile hydrochloride	-
CAS Number	333954-90-8	[13] [14]
Molecular Formula	$C_{12}H_{15}ClN_2O$	[13]
Molecular Weight	238.72 g/mol	[13]
Predicted XlogP (free base)	1.7	[15]

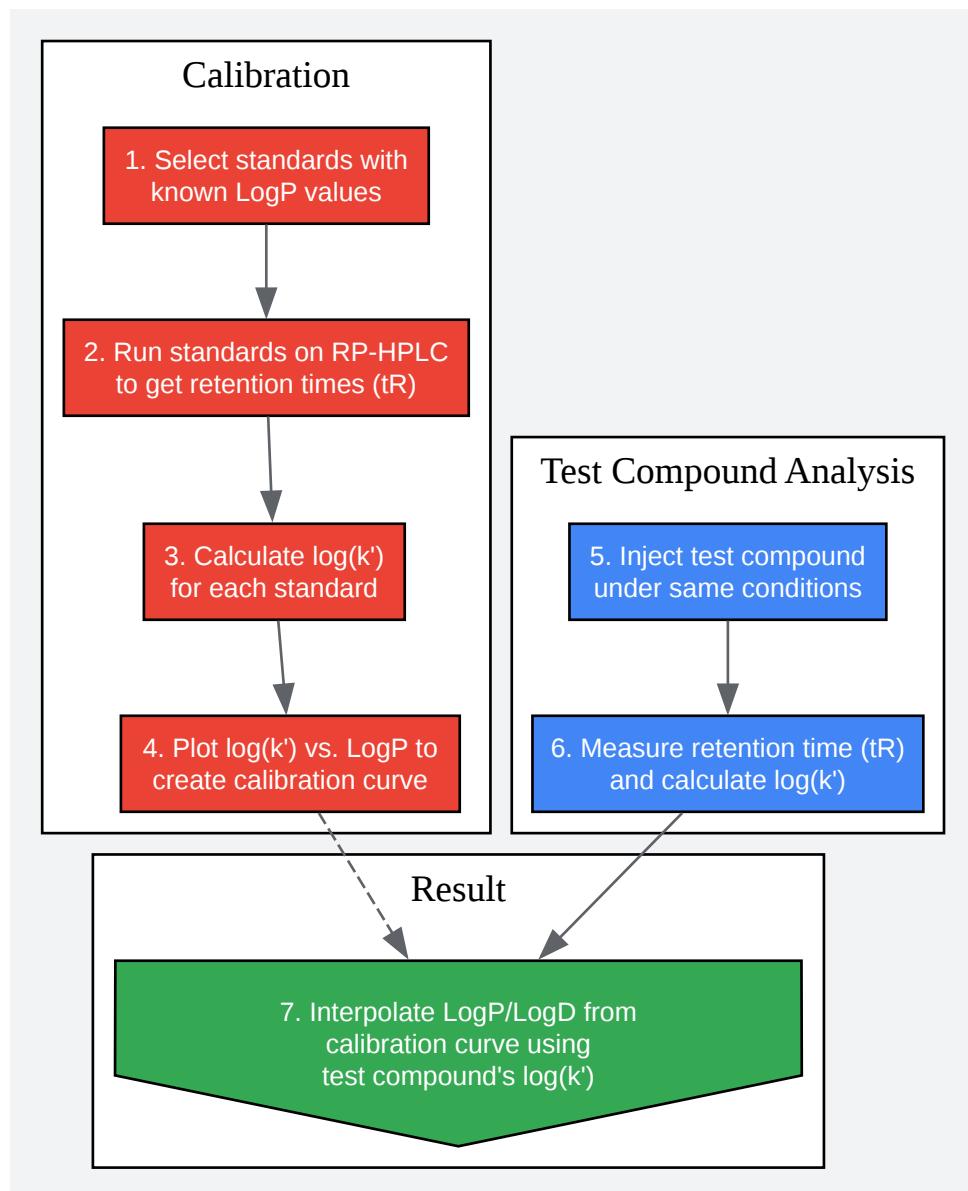
The Relationship Between LogP, LogD, and pH

For an ionizable basic compound like 4-(Piperidin-4-yloxy)benzonitrile, LogD is a function of both its intrinsic LogP (of the neutral form) and its acid dissociation constant (pKa) at a given

pH. The piperidine moiety will be largely protonated at acidic and physiological pH, rendering the molecule more hydrophilic and thus lowering its LogD value compared to its LogP. At higher (more basic) pH values, the molecule becomes deprotonated and more lipophilic, causing the LogD value to approach the LogP value.







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